An In-depth Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic acid
An In-depth Technical Guide to 2-Bromo-4-methoxy-6-fluorophenylboronic acid
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, boronic acids are indispensable tools. First synthesized in 1860, their application has grown exponentially, largely due to their versatile reactivity, stability, and relatively low toxicity.[1] A key advantage is that the boronic acid functional group is often degraded in vivo to boric acid, which can be considered a "green" byproduct, readily eliminated by the body.[1] Their utility is most famously demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon (C-C) bonds, which form the backbone of countless pharmaceutical agents.[1][2]
This guide focuses on a highly functionalized and strategically important member of this class: 2-Bromo-4-methoxy-6-fluorophenylboronic acid . The specific arrangement of the bromo, fluoro, and methoxy substituents on the phenyl ring is not arbitrary; it offers a unique combination of steric and electronic properties. These features provide medicinal chemists with precise control over molecular architecture, enabling the synthesis of complex and highly specific drug candidates. The presence of a fluorine atom, for instance, can enhance metabolic stability and binding affinity, while the bromine atom serves as a reactive handle for further synthetic transformations, such as subsequent cross-coupling reactions.[3][4] This guide will provide an in-depth profile of this reagent, its core applications, and field-proven protocols for its effective use.
Compound Profile: 2-Bromo-4-methoxy-6-fluorophenylboronic acid
The precise identity and properties of a chemical reagent are foundational to its successful application and the reproducibility of experimental results.
CAS Number: 1315476-03-9[5]
Physicochemical and Computational Data
The properties of 2-Bromo-4-methoxy-6-fluorophenylboronic acid make it a stable and reliable reagent for synthetic applications. Its characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1315476-03-9 | ChemScene[5] |
| Molecular Formula | C₇H₇BBrFO₃ | ChemScene[5] |
| Molecular Weight | 248.84 g/mol | ChemScene[5] |
| Purity | ≥98% | ChemScene[5] |
| SMILES | OB(C1=C(F)C=C(OC)C=C1Br)O | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 49.69 Ų | ChemScene[5] |
| LogP | 0.2766 | ChemScene[5] |
| Hydrogen Bond Donors | 2 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[5] |
Structural Rationale and Synthetic Value
The strategic value of this molecule lies in its unique substitution pattern:
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Boronic Acid Group (-B(OH)₂): The primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a new C-C bond where the boronic acid is located.
-
Bromo Group (-Br): Positioned ortho to the boronic acid, this halogen serves as a secondary reactive handle. It can be used in subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of complex biaryl or heteroaryl structures.
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Fluoro Group (-F): Also ortho to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the boronic acid and, more importantly, can be a desirable feature in a final drug molecule, often improving metabolic stability and binding affinity to target proteins.[4]
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Methoxy Group (-OCH₃): Positioned para to the bromo group, this electron-donating group modulates the electronic properties of the aromatic ring, influencing the overall reactivity and properties of molecules synthesized from this building block.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for 2-Bromo-4-methoxy-6-fluorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[1][2]
Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three main steps:
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Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Palladium(II) complex.
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Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-bromo-4-methoxy-6-fluorophenyl moiety) to the Palladium(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating this transfer.[6]
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Reductive Elimination: The two organic groups on the Palladium(II) complex couple and are ejected as the final biaryl product, regenerating the Palladium(0) catalyst, which re-enters the cycle.[1]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-Bromo-4-methoxy-6-fluorophenylboronic acid with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.
Objective: To synthesize a substituted biaryl compound via palladium-catalyzed cross-coupling.
Materials:
-
2-Bromo-4-methoxy-6-fluorophenylboronic acid (1.2 eq)
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Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
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Base (e.g., Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)
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Solvent System (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)
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Inert Gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
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Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), 2-Bromo-4-methoxy-6-fluorophenylboronic acid (1.2 eq), the base (e.g., Na₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Causality: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more valuable aryl halide. The palladium catalyst is the engine of the reaction; tetrakis(triphenylphosphine)palladium(0) is a common and effective choice for many substrates.[7]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover and achieving a high yield.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Causality: A mixed solvent system is often used to dissolve both the organic substrates and the inorganic base. The water is essential for dissolving the base and facilitating the formation of the boronate "ate" complex required for transmetalation.[6][8] Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]
-
Causality: Heat provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Causality: Chromatography is necessary to remove residual catalyst, unreacted boronic acid, and any side products, ensuring the high purity required for subsequent research or drug development steps.
-
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The progress of the reaction can be unequivocally tracked by analytical techniques like TLC or LC-MS, confirming the consumption of starting materials and the formation of the product. The final structure and purity of the isolated compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to validate the outcome of the synthesis.
Conclusion
2-Bromo-4-methoxy-6-fluorophenylboronic acid is more than just a chemical reagent; it is a sophisticated building block designed for the challenges of modern organic synthesis. Its unique trifunctional substitution pattern provides chemists with a powerful tool for creating novel molecular architectures with high precision. A thorough understanding of its properties and the mechanistic underpinnings of its primary application, the Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.
References
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2-Bromo-4-fluorophenylboronic acid | C6H5BBrFO2 | CID 53216314. PubChem. [Link]
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(2-Bromo-6-fluoro-4-methoxyphenyl)boronic acid | CAS N/A. Alchem.Pharmtech. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Preparation method of 2-bromo-4-fluoro-6-methylphenol.
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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The Role of 2-Bromo-4-Fluorophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
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Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC), National Center for Biotechnology Information. [Link]
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Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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sp²-hybridized (trigonal planar)
sp³-hybridized (tetrahedral)
